molecular formula C9H16Cl2N2OS B6271018 (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride CAS No. 2639414-75-6

(piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride

Cat. No. B6271018
CAS RN: 2639414-75-6
M. Wt: 271.2
InChI Key:
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Description

Piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride (PTMD) is an organic compound consisting of a piperidine and thiazole moieties. It is a white crystalline solid that is soluble in water and ethanol and is used in various scientific research applications. PTMD is a versatile molecule that has been studied for its potential to act as a ligand, an inhibitor, and a catalyst in organic synthesis.

Scientific Research Applications

(piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride has a wide range of applications in scientific research. It has been used as a ligand in the synthesis of various organic compounds, as an inhibitor of enzymes, and as a catalyst in the synthesis of organic compounds. (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride has also been studied for its potential to act as a co-catalyst in asymmetric hydrogenation reactions. Additionally, (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride has been used in the synthesis of novel compounds for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride is not fully understood. However, it is believed that (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride acts as a ligand, binding to metal ions and forming complexes. These complexes then interact with other molecules, leading to a variety of reactions. Additionally, (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride may act as an inhibitor of enzymes, blocking the activity of enzymes and leading to the inhibition of biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride have not been studied extensively. However, it is believed that (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride may act as an inhibitor of enzymes, leading to the inhibition of certain biochemical reactions. Additionally, (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride may act as an antioxidant, scavenging free radicals and preventing oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride in laboratory experiments include its low cost, its availability, and its ease of synthesis. Additionally, (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride is a versatile molecule that can be used in a variety of scientific research applications. However, the limitations of using (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride in laboratory experiments include the fact that its mechanism of action is not fully understood, and its potential side effects are not known.

Future Directions

There are a number of potential future directions for research on (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride. These include further investigation into its mechanism of action, its potential side effects, and its potential applications in the treatment of diseases. Additionally, further research into the synthesis of (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride and its potential uses in organic synthesis could lead to the development of novel compounds for use in scientific research. Additionally, further research into the biochemical and physiological effects of (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride has been studied extensively, and a variety of methods have been developed. One of the most commonly used methods is the reaction of 4-(2-chloropyridin-4-yl)-1,3-thiazole with methanol in the presence of hydrochloric acid. This reaction results in the formation of (piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride and methanol hydrochloride as a byproduct. Other methods of synthesis include the reaction of 4-(2-chloropyridin-4-yl)-1,3-thiazole with methanol in the presence of anhydrous sodium carbonate, the reaction of 4-(2-chloropyridin-4-yl)-1,3-thiazole with methanol in the presence of anhydrous sodium sulfate, and the reaction of 4-(2-chloropyridin-4-yl)-1,3-thiazole with methanol in the presence of anhydrous sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(piperidin-4-yl)(1,3-thiazol-2-yl)methanol dihydrochloride' involves the reaction of piperidine, 2-bromo-1,3-thiazole, and formaldehyde followed by reduction and salt formation.", "Starting Materials": [ "Piperidine", "2-bromo-1,3-thiazole", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine and 2-bromo-1,3-thiazole are reacted with formaldehyde in the presence of a base to form the intermediate (piperidin-4-yl)(1,3-thiazol-2-yl)methanol.", "Step 2: The intermediate is then reduced using sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is then reacted with hydrochloric acid to form the dihydrochloride salt of '(piperidin-4-yl)(1,3-thiazol-2-yl)methanol'." ] }

CAS RN

2639414-75-6

Molecular Formula

C9H16Cl2N2OS

Molecular Weight

271.2

Purity

91

Origin of Product

United States

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